molecular formula C13H18O4 B13637409 Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate

Cat. No.: B13637409
M. Wt: 238.28 g/mol
InChI Key: TUMDQIVLAQDJBH-UHFFFAOYSA-N
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Description

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate (CAS 54594-85-3) is a prostaglandin analog characterized by a cyclopentane ring substituted with a hydroxyl group at the 3R position and a ketone at the 5-position. The hept-5-enoate chain includes a methyl ester, contributing to its lipophilicity and stability . This compound is structurally related to bioactive prostaglandins and prostanoic acid derivatives, which are critical in regulating inflammation, intraocular pressure, and cellular proliferation. Its (Z)-configuration at the double bond ensures optimal molecular geometry for receptor interactions, a feature common in therapeutic analogs like latanoprost and bimatoprost .

Properties

IUPAC Name

methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDQIVLAQDJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1=CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Friedel-Crafts Reaction and Piancatelli Rearrangement

A practical and well-documented method involves the following key steps:

  • Step 1: Friedel-Crafts Reaction
    Zinc chloride (ZnCl2) catalyzes the Friedel-Crafts acylation between furan and 2,9-oxonanedione, forming an intermediate furan derivative. This step introduces the necessary carbon skeleton for subsequent cyclization.

  • Step 2: Acid-Catalyzed Methylation
    The intermediate 8-(furan-2-yl)-8-oxooctanoic acid undergoes methylation under sulfuric acid catalysis to form the corresponding methyl ester.

  • Step 3: Sequential Reduction
    The methyl ester is then reduced to generate a hydroxy intermediate, preparing the molecule for ring rearrangement.

  • Step 4: Piancatelli Rearrangement
    ZnCl2 catalyzes the Piancatelli rearrangement, converting the furan ring into the cyclopentenone system with the desired hydroxy and keto functionalities, yielding methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]heptanoate as the key intermediate.

This method achieves a moderate overall yield (~40%) over five steps and has been reported in peer-reviewed journals such as the Journal of Saudi Chemical Society.

Alternative Synthesis Using Buffered Aqueous Media and Extraction

Another synthesis approach involves:

  • Starting Material: 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan
  • Reaction Conditions: The compound is suspended in water with potassium monohydrogen phosphate-phosphoric acid buffer at pH 4.2, heated at 100°C under nitrogen atmosphere.
  • Transformation: Under these conditions, the furan ring undergoes rearrangement to form a mixture of cyclopentenone isomers, including the hydroxy-oxo cyclopentenone derivative.
  • Workup: The reaction mixture is cooled and extracted twice with methyl isobutyl ketone. The combined organic layers are concentrated to yield the cyclopentenone methyl ester mixture with a yield of approximately 80.7%.

This method emphasizes aqueous-phase chemistry and mild acidic conditions, offering a higher isolated yield compared to the multi-step Friedel-Crafts route.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Yield (%) Notes
Friedel-Crafts acylation ZnCl2 Room temperature, inert atmosphere Moderate Key carbon skeleton formation
Methylation Sulfuric acid Acidic medium High Esterification of carboxylic acid
Reduction Suitable reducing agent (not specified) Mild conditions Moderate Converts keto to hydroxy intermediate
Piancatelli rearrangement ZnCl2 Controlled temperature Moderate Ring rearrangement to cyclopentenone
Aqueous buffer rearrangement K2HPO4-H3PO4 buffer, heat 100°C, nitrogen atmosphere 80.7 Alternative aqueous method

Stereochemical Considerations

  • The compound is prepared with specific stereochemistry at the 3-position of the cyclopentenone ring, designated as (3R).
  • The Piancatelli rearrangement step is crucial for establishing this stereochemistry, facilitated by ZnCl2 catalysis.
  • The unsaturation in the heptenoate chain is preserved as the (Z)-configuration, important for biological activity.

Comparative Notes on Related Compounds

  • The saturated analog, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, differs by lacking the double bond in the heptanoic acid chain, affecting physical and chemical properties such as molecular weight and reactivity.
  • The unsaturated hept-5-enoate version (the subject compound) is more relevant in prostaglandin synthesis pathways due to its closer structural mimicry of natural prostaglandins.

Summary Table of Preparation Routes

Method Starting Material Key Reactions Yield (%) Advantages References
Friedel-Crafts + Piancatelli Furan + 2,9-oxonanedione Friedel-Crafts acylation, methylation, reduction, Piancatelli rearrangement ~40 Well-studied, stereoselective
Aqueous Buffer Rearrangement 2-(1-hydroxy-7-methoxycarbonylheptyl)-furan Acidic aqueous rearrangement, extraction 80.7 Higher yield, mild conditions

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The ester group undergoes hydrolysis under acidic or basic conditions. In one protocol, treatment with potassium monohydrogen phosphate-phosphoric acid buffer (pH 4.2) at 100°C facilitates hydrolysis of precursor furan derivatives to yield the cyclopentenone core .

Reaction Type Conditions Yield Key Observations
Ester hydrolysisAqueous buffer (pH 4.2), 100°C, N₂80.7%Selective cleavage without ketone reduction

The hydroxyl group at C3 can be protected using tert-butyldimethylsilyl (TBS) groups, as seen in related prostaglandin syntheses. Deprotection typically employs fluoride-based reagents (e.g., TBAF).

Cyclization and Ring-Opening Reactions

The cyclopentenone ring participates in cycloadditions and conjugate additions. For example:

  • Diels-Alder reactivity : The α,β-unsaturated ketone acts as a dienophile in [4+2] cycloadditions.

  • Michael additions : Nucleophiles (e.g., thiols, amines) add to the enone system, forming substituted cyclopentane derivatives.

Oxidation and Reduction Pathways

  • Oxidation : The secondary hydroxyl group (C3) is oxidized to a ketone using Jones reagent or Dess-Martin periodinane, forming a diketone intermediate.

  • Reduction : The α,β-unsaturated ketone undergoes selective hydrogenation with catalysts like Pd/C or PtO₂ to yield saturated cyclopentanol derivatives .

Reaction Reagent/Conditions Product
Oxidation of C3–OHDess-Martin periodinane, CH₂Cl₂3,5-Diketocyclopentene derivative
Enone hydrogenationH₂, 10% Pd/C, EtOAcSaturated cyclopentanol analog

Aldol Condensation and Elimination

In prostaglandin synthesis, aldol condensation between methyl 6-formylhexanoate and cyclopentenone derivatives forms anti- and syn-aldol adducts (5.4:1 ratio). Subsequent mesylation (MsCl, Et₃N) and elimination (Al₂O₃) yield α,β-unsaturated esters via E1cB (syn) or E2 (anti) mechanisms .

Step Conditions Outcome
Aldol condensationLDA, THF, −78°Canti:syn = 5.4:1
MesylationMsCl, Et₃N, CH₂Cl₂Formation of mesylates
EliminationNeutral Al₂O₃, rtExclusive E-alkene formation

Organometallic Additions

The cyclopentenone ring reacts with organocopper reagents (e.g., lithium dialkylcuprates) in conjugate additions. For example, vinylstannane intermediates derived from (E)-bis(tributylstannyl)ethylene participate in cuprate-mediated alkylations to extend the ω-side chain .

Stability and Degradation

The compound is sensitive to:

  • Acidic conditions : Prolonged exposure leads to retro-aldol decomposition.

  • Oxidative environments : Autoxidation of the enone system forms peroxides .

Comparative Reactivity with Analogs

The stereochemistry at C3 and the Z-configuration of the hept-5-enoate chain differentiate its reactivity from misoprostol and other prostaglandins :

Compound Key Structural Feature Reactivity Difference
MisoprostolC9–OH, C11–methylHigher gastric cytoprotection
TEI-9826Saturated cyclopentaneLower caspase-3/7 activation

Scientific Research Applications

Methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (Z)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the cellular redox state and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Compound Name Structural Features Key Differences vs. Target Compound Biological/Physicochemical Impact Reference
(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate THP-protected hydroxyl group at 3R position Hydroxy group replaced with tetrahydropyranyl (THP) ether Enhanced stability under acidic conditions; delayed hydrolysis in vivo
Norprostol (Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate) Saturated heptanoate chain (no double bond) Absence of hept-5-enoate double bond Reduced receptor binding affinity; lower potency in prostaglandin-mediated pathways
Latanoprost (Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate) Additional phenylpentyl side chain and hydroxyl groups on cyclopentane Complex side chain enhances receptor specificity; trans-isomer (Impurity F) is pharmacologically inactive Prolonged ocular hypotensive effect; stereochemistry critical for efficacy
Unoprostone isopropyl ester Isopropyl ester and 3-oxodecyl substituent Increased lipophilicity due to isopropyl ester; modified alkyl chain Enhanced corneal penetration and sustained release in glaucoma treatment
Caged Prostaglandin E2 (cg PGE2) Coumarin triflate photoactivatable group Photo-labile protecting group enables controlled release Used in spatiotemporal drug delivery studies; non-bioactive until UV irradiation

Biological Activity

Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate, commonly referred to as methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate, is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

  • Chemical Formula : C₁₃H₂₀O₄
  • Molecular Weight : 240.296 g/mol
  • CAS Number : 40098-26-8
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 378.4 °C

Structural Representation

The structural formula can be represented as follows:

Methyl 7 3R 3 hydroxy 5 oxocyclopent 1 en 1 yl hept 5 enoate\text{Methyl 7 3R 3 hydroxy 5 oxocyclopent 1 en 1 yl hept 5 enoate}

Methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate exhibits various biological activities primarily attributed to its structural features that allow interaction with specific biological targets:

  • PPAR Activation : Research indicates that compounds with similar structures can act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .
  • Anti-inflammatory Properties : Certain derivatives have shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions like obesity and diabetes .

Therapeutic Applications

Research has suggested several potential applications for methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate:

  • Anti-diabetic Agents : Due to its interaction with PPARs, it may help improve insulin sensitivity and reduce hyperglycemia .
  • Anti-obesity Treatments : Its ability to influence metabolic pathways could be beneficial in managing obesity-related disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of methyl 7-(3-hydroxy-5-oxocyclopent-1-enyl)heptanoate and its analogs:

StudyFindings
Ravnskjaer et al. (2022)Demonstrated that PPARβ/δ activation improves mitochondrial function in pancreatic β-cells, suggesting potential applications in diabetes management .
MDPI Study (2022)Investigated the role of similar compounds in modulating inflammatory responses, indicating potential for treating metabolic syndrome .
Chemical Book AnalysisReported on the synthesis of this compound as a reagent for creating biologically active prostaglandins, highlighting its utility in pharmaceutical chemistry .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate be confirmed experimentally?

  • Methodology : X-ray crystallography is the gold standard for determining absolute stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging chiral centers and hydrogen-bonding networks to resolve the (3R) configuration . For intermediates, validate configurations via comparison with authentic samples using 1H^1H-NMR and 13C^{13}C-NMR spectroscopy (e.g., Bruker AM-400 at 400 MHz) .

Q. What synthetic strategies are effective for introducing the cyclopentenone core in this compound?

  • Methodology : Start with protected cyclopentenone intermediates (e.g., tetrahydro-2H-pyran (THP)-protected hydroxy groups) to enable regioselective functionalization. Key steps include:

  • Aldol condensation to form the cyclopentane ring.
  • Grignard or Wittig reactions to append the hept-5-enoate chain.
  • Deprotection under mild acidic conditions (e.g., dilute HCl in THF) to preserve stereochemistry .

Q. How is the cytotoxicity profile of this compound evaluated in vitro?

  • Methodology : Use the Sulforhodamine B (SRB) assay in a panel of cancer cell lines (e.g., A-549, KBvin).

  • Seed cells in 96-well plates (3–5 × 103^3 cells/well).
  • Incubate with compound dilutions (72 hours).
  • Fix with cold 50% trichloroacetic acid, stain with SRB, and measure absorbance at 515 nm.
  • Compare IC50_{50} values with reference drugs (e.g., topotecan) to assess potency .

Advanced Research Questions

Q. How can stereoisomeric impurities (e.g., cis vs. trans isomers) be resolved and quantified during synthesis?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane:isopropanol (85:15) for baseline separation.
  • Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with reference standards.
  • Dynamic Resolution : Optimize reaction conditions (e.g., temperature, catalysts) to minimize epimerization .

Q. What analytical Quality-by-Design (QbD) approaches ensure robustness in stability-indicating methods for this compound?

  • Methodology :

  • Risk Assessment : Identify critical method parameters (e.g., pH, column temperature) via failure mode analysis.
  • Design of Experiments (DoE) : Use a central composite design to test simultaneous variations (e.g., buffer concentration ±10%, flow rate ±0.1 mL/min).
  • Method Operable Design Region (MODR) : Define acceptable ranges for parameters that maintain resolution (>2.0) and peak symmetry (0.9–1.2) .

Q. How do structural modifications at the C-7 position influence metabolic stability and pharmacokinetics?

  • Methodology :

  • Isotopic Labeling : Synthesize 14C^{14}C-labeled analogs to track metabolite formation (e.g., oxidative degradation at the cyclopentenone ring).
  • LC-MS/MS : Profile metabolites in hepatocyte incubations (human/mouse) using a C18 column and gradient elution (0.1% formic acid in acetonitrile:water).
  • Pharmacophore Modeling : Correlate substituent effects (e.g., ester vs. carboxylic acid) with clearance rates using molecular docking (AutoDock Vina) .

Q. What strategies mitigate toxicity risks associated with the α,β-unsaturated ketone moiety?

  • Methodology :

  • Prodrug Design : Mask the ketone with bioreversible groups (e.g., THP ethers) to reduce electrophilic reactivity.
  • Glutathione (GSH) Trapping : Incubate the compound with liver microsomes and measure GSH adduct formation via LC-MS to assess reactive intermediate generation.
  • CYP450 Inhibition Assays : Evaluate interactions with CYP3A4/2D6 using fluorogenic substrates to predict drug-drug interaction risks .

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